molecular formula C24H26ClN3O5 B2958720 methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896386-34-8

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B2958720
CAS No.: 896386-34-8
M. Wt: 471.94
InChI Key: SJYZIDGIBTVWTA-UHFFFAOYSA-N
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Description

Methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a complex structure integrating a quinazoline-dione core, a hexyl linker with an amide group, and a 2-chlorophenyl ethylamino substituent. Quinazoline derivatives are renowned for their diverse pharmacological activities, including kinase inhibition, anticancer properties, and antimicrobial effects .

Properties

CAS No.

896386-34-8

Molecular Formula

C24H26ClN3O5

Molecular Weight

471.94

IUPAC Name

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32)

InChI Key

SJYZIDGIBTVWTA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate (referred to as the compound hereafter) is a quinazoline derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core structure, which is known for its pharmacological versatility. The specific substituents on the quinazoline ring significantly influence its biological activity. The presence of the chlorophenyl group and the ethylamino moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play critical roles in anti-inflammatory processes and vascular function. Inhibition of sEH can lead to increased levels of EETs, thereby exerting beneficial effects on cardiovascular health and inflammation .
  • Anticancer Properties : Quinazoline derivatives have been extensively studied for their anticancer potential. The compound demonstrates cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance potency against these cell lines .
  • Anti-inflammatory Effects : By modulating inflammatory pathways, the compound may serve as a dual inhibitor targeting both sEH and leukotriene biosynthesis, which are crucial in inflammatory responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
sEH InhibitionHuman Cells0.30 - 0.66
Anticancer ActivityMCF-7<10
Anticancer ActivityA549<10
Anticancer ActivityHCT-116<10

Case Studies and Research Findings

  • Study on sEH Inhibition : A study identified several quinazolinone derivatives that exhibited potent inhibition of sEH, with the compound being among those with significant activity. The SAR analysis indicated that modifications in the side chains could enhance inhibitory potency .
  • Anticancer Screening : Various quinazoline-based hybrids were synthesized and tested against different cancer cell lines. The compound showed promising results in inhibiting cell proliferation, suggesting its potential as an anticancer agent .
  • Dual Inhibition Potential : Research indicates that compounds with dual inhibition capabilities—targeting both sEH and leukotriene biosynthesis—may provide enhanced therapeutic benefits in treating inflammatory diseases . This positions the compound as a candidate for further development in anti-inflammatory therapies.

Comparison with Similar Compounds

Research Findings and Data

Bioactivity Hypotheses

While direct studies on the target compound are scarce, structural parallels suggest:

  • Anticancer Potential: Quinazoline-diones inhibit angiogenesis (e.g., vatalanib), and the hexyl-amide linker may mimic integrin-binding motifs .
  • Ferroptosis Induction : Chlorophenyl groups in FINs (ferroptosis-inducing agents) enhance lipid peroxidation, a mechanism plausibly shared by this compound .
Limitations and Knowledge Gaps
  • No empirical data on IC50 values, toxicity, or in vivo efficacy are available.
  • Structural complexity complicates synthesis and purity assessment, as noted in studies on similar heterocycles .

Q & A

Q. What are the recommended synthetic routes and purification methods for this quinazoline derivative?

The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. A typical approach includes:

  • Step 1 : Coupling of 2-(2-chlorophenyl)ethylamine with a hexyl-oxo intermediate to form the amide linkage.
  • Step 2 : Cyclization under acidic or basic conditions to construct the quinazoline-dione core.
  • Step 3 : Esterification of the carboxylic acid group at position 7 using methanol under catalytic acidic conditions.
    Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Low yields (e.g., 2–5% in multi-step syntheses of similar compounds) highlight the need for optimized protecting groups and catalysts .

Q. Which analytical techniques are critical for characterizing this compound?

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity assessment, with UV detection at 254 nm for aromatic moieties .
  • NMR : ¹H/¹³C NMR confirms structural integrity, focusing on the quinazoline carbonyl signals (δ ~160–170 ppm) and the methyl ester group (δ ~3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols should be followed during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential irritancy.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Consult SDS for specific antidotes .

Advanced Research Questions

Q. How can mechanistic studies elucidate key steps in the synthesis?

  • Kinetic Analysis : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., amide bond formation or cyclization).
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins in the quinazoline-dione core.
  • Computational Modeling : DFT calculations can predict transition states and guide catalyst selection (e.g., BF₃·Et₂O for cyclization) .

Q. What structural characterization methods resolve crystallographic ambiguities?

  • X-ray Diffraction : Single-crystal X-ray analysis confirms bond angles and spatial arrangement, particularly for the chlorophenyl and ester substituents. For example, C–Cl bond lengths (~1.74 Å) and dihedral angles between aromatic rings provide steric insights .
  • Powder XRD : Assess polymorphic forms, which may impact solubility and bioavailability.

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing the 2-chlorophenyl group with fluorophenyl or methyl groups) to evaluate effects on target binding.
  • Biological Assays : Test inhibitory activity against kinases or enzymes using fluorescence polarization or enzymatic assays. Correlate substituent electronic properties (Hammett σ values) with potency .

Q. How should researchers address contradictions in spectral data?

  • Case Example : If NMR signals for the hexyl chain conflict with expected integration ratios, use DEPT-135 or 2D-COSY to resolve overlapping peaks.
  • Cross-Validation : Compare experimental IR carbonyl stretches (~1680–1750 cm⁻¹) with computational (DFT) predictions to confirm assignments .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce byproducts.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps while maintaining yield.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance recyclability .

Q. How do bioactivity profiles compare across structurally related quinazolines?

  • In Silico Screening : Dock analogs into protein active sites (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities.
  • Meta-Analysis : Review literature on chlorophenyl-containing quinazolines (e.g., antitumor AZD8931 derivatives) to identify trends in IC₅₀ values and selectivity .

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